5-fluoro-2-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
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Description
The compound “5-fluoro-2-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It is a derivative of benzoxazoles, which are heterocyclic compounds with a broad spectrum of biological activities . Benzoxazoles have been synthesized with pharmaceutically advantageous piperazine and fluorine moieties attached to them .
Synthesis Analysis
The synthesis of similar compounds involves the design of new compounds suitable as starting points for anticancer drug development . The synthesis process involves the creation of benzoxazoles and their corresponding precursors . High-resolution mass spectrometry is used to confirm the correct molecular ion peaks .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of fluorine and piperazine moieties suggests that it may have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex, given its structure. The presence of fluorine and piperazine moieties could potentially influence its reactivity .Mechanism of Action
While the exact mechanism of action for this specific compound is not clear, similar compounds have been found to exhibit a range of biological activities, including anticancer properties . Fluoroquinolones, for example, have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Properties
IUPAC Name |
5-fluoro-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O3S/c1-10-13(17)14(22)19-15(18-10)20-6-8-21(9-7-20)25(23,24)12-5-3-2-4-11(12)16/h2-5H,6-9H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKCGAQHJYGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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